2-(5-cyclopropyl-3-(thiophen-3-yl)-1H-pyrazol-1-yl)acetic acid
Description
2-(5-Cyclopropyl-3-(thiophen-3-yl)-1H-pyrazol-1-yl)acetic acid is a pyrazole-based compound featuring a cyclopropyl substituent at the 5-position of the pyrazole ring and a thiophen-3-yl group at the 3-position. Pyrazole derivatives are widely studied for their pharmacological relevance, including anti-inflammatory, antimicrobial, and kinase inhibitory activities . The cyclopropyl group may enhance metabolic stability by reducing oxidative degradation, while the thiophene moiety could facilitate π-π interactions in target binding .
Properties
IUPAC Name |
2-(5-cyclopropyl-3-thiophen-3-ylpyrazol-1-yl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O2S/c15-12(16)6-14-11(8-1-2-8)5-10(13-14)9-3-4-17-7-9/h3-5,7-8H,1-2,6H2,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZVRHNRNPJXNQI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC(=NN2CC(=O)O)C3=CSC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Preparation of Thiophene-3-yl Acetic Acid Derivatives
The thiophene acetic acid moiety is a critical part of the molecule and its preparation is well-documented:
Chlorination of thiophene : Thiophene is chlorinated under controlled low-temperature conditions (-15 to -5 °C) in an organic solvent such as carbon tetrachloride using t-butyl hypochlorite as the chlorinating agent to produce 2-chlorothiophene with high purity (>98%).
Formation of thiophene acetic acid derivatives : The 2-chlorothiophene intermediate undergoes nucleophilic substitution with diethyl malonate in the presence of phase-transfer catalysts like hexadecylpyridinium chloride, followed by saponification and acidification to yield thiophene acetic acid derivatives. This multi-step process involves refluxing with caustic soda, extraction, and crystallization to achieve high purity (up to 99.2% by HPLC).
Introduction of the Acetic Acid Side Chain on Pyrazole
The acetic acid group attached to the pyrazole nitrogen is typically introduced via:
Carboxylation reactions : After pyrazole ring formation, the introduction of the acetic acid side chain can be achieved through alkylation with haloacetic acid derivatives or through carboxylation of an appropriate pyrazolyl intermediate. For example, methylation at the pyrazole nitrogen followed by carboxylation or ester hydrolysis steps can yield the desired acetic acid functionality.
Grignard and condensation reactions : Grignard reagents can be used to form aldehyde intermediates that undergo condensation with hydrazines to form pyrazole rings, which are then functionalized with acetic acid groups.
Representative Synthetic Route Summary
| Step | Reaction Type | Reagents/Conditions | Outcome/Intermediate |
|---|---|---|---|
| 1 | Chlorination of thiophene | Thiophene, t-butyl hypochlorite, CCl4, -15 to -5 °C | 2-chlorothiophene (>98% purity) |
| 2 | Nucleophilic substitution | 2-chlorothiophene, diethyl malonate, phase-transfer catalyst, NaOH reflux | 2-(thiophen-2-yl) diethyl malonate |
| 3 | Hydrolysis and acidification | Acidification with HCl, crystallization | 2-thiophene acetic acid |
| 4 | Pyrazole ring formation | Cyclopropyl hydrazine + β-ketoester (e.g., ethyl acetoacetate), condensation and cyclization | 5-cyclopropyl-1H-pyrazole intermediate |
| 5 | Functionalization with thiophene | Cross-coupling or condensation with thiophene derivatives | 3-(thiophen-3-yl)-5-cyclopropyl-pyrazole |
| 6 | Introduction of acetic acid side chain | Alkylation/carboxylation with haloacetic acid or equivalents | 2-(5-cyclopropyl-3-(thiophen-3-yl)-1H-pyrazol-1-yl)acetic acid |
Research Findings and Analytical Data
The pyrazole derivatives synthesized by these methods exhibit good solubility in solvents like DMSO and can be purified by recrystallization or chromatography.
Purity of intermediates and final products is typically confirmed by HPLC, with values reaching over 97%, and structural confirmation by NMR and mass spectrometry.
Reaction yields vary by step but can be optimized to exceed 70% in key transformations such as cyclization and acetic acid introduction.
The use of phase-transfer catalysts and controlled temperature conditions is critical to maximize selectivity and yield during the thiophene acetic acid synthesis.
Summary Table of Key Preparation Parameters
| Parameter | Typical Conditions/Values | Notes |
|---|---|---|
| Chlorination temperature | -15 to -5 °C | Prevents over-chlorination |
| Chlorination reagent | t-Butyl hypochlorite | High selectivity for 2-chlorothiophene |
| Solvent for chlorination | Carbon tetrachloride, dichloromethane | Non-polar solvents preferred |
| Phase-transfer catalyst | Hexadecylpyridinium chloride | Facilitates substitution reaction |
| Reflux time for substitution | 8 hours | Ensures complete conversion |
| pH for acidification | 1.0 to 1.5 | Optimal for crystallization |
| Pyrazole ring formation | Condensation of cyclopropyl hydrazine + β-ketoester | Controlled cyclization at mild temperatures |
| Purity of final product (HPLC) | >97% | Achieved by recrystallization and purification |
Chemical Reactions Analysis
Types of Reactions
2-(5-cyclopropyl-3-(thiophen-3-yl)-1H-pyrazol-1-yl)acetic acid can undergo various types of chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The pyrazole ring can be reduced under certain conditions to form dihydropyrazoles.
Substitution: The compound can undergo electrophilic or nucleophilic substitution reactions, particularly at the thiophene ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while reduction of the pyrazole ring can yield dihydropyrazoles.
Scientific Research Applications
Anti-inflammatory and Analgesic Properties
Research indicates that compounds similar to 2-(5-cyclopropyl-3-(thiophen-3-yl)-1H-pyrazol-1-yl)acetic acid exhibit significant anti-inflammatory and analgesic effects. These compounds are believed to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory process. A study demonstrated that derivatives of this compound showed reduced paw edema in animal models, suggesting potential use in treating arthritis and other inflammatory conditions .
Anticancer Activity
The pyrazole ring structure is known for its anticancer properties. In vitro studies have shown that derivatives of this compound can induce apoptosis in various cancer cell lines. For instance, compounds with similar structures have been reported to inhibit cell proliferation in breast and prostate cancer models .
Pesticidal Properties
Recent studies have explored the use of this compound as a potential pesticide. Its efficacy against specific pests has been evaluated, revealing promising results in terms of both toxicity and selectivity. The compound's mechanism involves disrupting the nervous system of target pests while exhibiting low toxicity to beneficial insects .
Plant Growth Regulation
In agricultural settings, this compound has also been investigated for its role as a plant growth regulator. Research has indicated that it can enhance root development and overall plant vigor when applied at specific concentrations. This could lead to increased crop yields and improved resistance to environmental stressors .
Polymer Synthesis
The unique chemical structure of this compound allows it to be utilized in the synthesis of novel polymers with enhanced mechanical properties. Studies have shown that incorporating this compound into polymer matrices can improve thermal stability and mechanical strength, making it suitable for applications in packaging and construction materials .
Nanocomposites
Furthermore, the compound has potential applications in the development of nanocomposites. Its ability to interact with nanoparticles can lead to the formation of materials with tailored properties for use in electronics and photonics .
Case Study 1: Anti-inflammatory Effects in Animal Models
A study conducted on rats demonstrated that administering derivatives of this compound significantly reduced inflammation markers compared to control groups. The research highlighted the compound's potential as a therapeutic agent for chronic inflammatory diseases.
Case Study 2: Agricultural Field Trials
Field trials were conducted using formulations containing this compound as a pesticide against aphids on soybean crops. Results showed a reduction in pest populations by over 70% with minimal impact on non-target species, indicating its effectiveness and safety for agricultural use.
Mechanism of Action
The mechanism of action of 2-(5-cyclopropyl-3-(thiophen-3-yl)-1H-pyrazol-1-yl)acetic acid would depend on its specific application. In a biological context, it could interact with specific molecular targets, such as enzymes or receptors, to modulate their activity. The pathways involved would vary depending on the target and the desired effect.
Comparison with Similar Compounds
Comparison with Similar Compounds
Substituent Effects: Thiophen-3-yl vs. Trifluoromethyl
A structurally analogous compound, 2-(5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)acetic acid , replaces the thiophen-3-yl group with a trifluoromethyl (-CF₃) substituent . Key differences include:
- In contrast, the thiophen-3-yl group is electron-rich due to its aromatic system, which may promote π-stacking interactions with biological targets .
- Lipophilicity : The -CF₃ group significantly increases lipophilicity (logP ~2.5), whereas the thiophene ring balances hydrophobicity with moderate polarity (predicted logP ~1.8). This impacts membrane permeability and pharmacokinetics .
- Synthetic Accessibility : The trifluoromethyl variant is synthesized via atropisomer-controlled methods using 2-(5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)acetic acid as a precursor . The thiophene-containing compound may require alternative routes, such as cyclocondensation of thiophene-3-carboxaldehyde derivatives .
Functional Group Modifications: Acetic Acid vs. Acetamide
2-(5-Cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)acetamide differs from the target compound by replacing the acetic acid group with an acetamide . Critical distinctions include:
- Acidity and Solubility : The carboxylic acid (pKa ~2.5) enables ionization at physiological pH, improving aqueous solubility. The acetamide derivative (pKa ~15) lacks ionizable protons, reducing solubility but enhancing blood-brain barrier penetration .
- Hydrogen Bonding: The acetic acid group can act as both a hydrogen bond donor and acceptor, whereas the acetamide primarily serves as an acceptor. This affects protein-binding specificity in drug design .
Amino-Substituted Pyrazole Derivatives
2-(3-Amino-1H-pyrazol-5-yl)acetic acid features an amino group at the pyrazole’s 3-position instead of cyclopropyl and thiophene substituents . Key contrasts:
- Electronic and Steric Effects: The amino group is strongly electron-donating, increasing the pyrazole ring’s basicity (pKa ~8.5 vs. ~4.5 for the cyclopropyl-thiophene variant). This alters reactivity in electrophilic substitution reactions .
- Biological Activity: Amino-substituted pyrazoles often exhibit enhanced antimicrobial activity due to improved hydrogen-bonding capacity. However, the absence of bulky substituents (e.g., cyclopropyl) may reduce metabolic stability .
Biological Activity
2-(5-Cyclopropyl-3-(thiophen-3-yl)-1H-pyrazol-1-yl)acetic acid is a compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a pyrazole ring, which is known for its diverse pharmacological properties, including anti-inflammatory and antitumor effects. The presence of a cyclopropyl group and a thiophene ring enhances its structural diversity, potentially influencing its interaction with biological targets.
Molecular Characteristics
| Property | Value |
|---|---|
| Molecular Formula | C12H12N2OS |
| Molecular Weight | 232.30 g/mol |
| Key Functional Groups | Pyrazole, Cyclopropyl, Thiophene |
Anti-inflammatory Effects
Research indicates that compounds similar to this compound exhibit significant anti-inflammatory activity. The pyrazole moiety is often associated with the inhibition of cyclooxygenase enzymes (COX), which play a crucial role in the inflammatory process. For instance, studies have shown that related pyrazole derivatives can selectively inhibit COX-2, leading to reduced inflammation without the gastrointestinal side effects associated with traditional non-steroidal anti-inflammatory drugs (NSAIDs) .
Antitumor Activity
Preliminary studies suggest that this compound may also possess antitumor properties. In vitro assays have demonstrated that pyrazole derivatives can induce apoptosis in various cancer cell lines. For example, compounds with similar structures have shown cytotoxic effects against human breast adenocarcinoma (MCF-7) and leukemia cell lines, with mechanisms involving the activation of apoptotic pathways .
The biological activity of this compound is thought to be mediated through several mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in inflammatory pathways or cancer cell proliferation.
- Receptor Interaction : Its unique structure allows it to interact with various receptors, potentially modulating their activity.
- Induction of Apoptosis : Similar compounds have been shown to induce apoptosis in cancer cells by increasing levels of pro-apoptotic factors such as p53.
Case Studies and Research Findings
Several studies have explored the biological activity of pyrazole derivatives:
- Study on COX Inhibition : A series of 1,5-diarylpyrazole derivatives were evaluated for their ability to inhibit COX-2 in vitro, revealing potent anti-inflammatory properties .
- Anticancer Activity : A study demonstrated that certain pyrazole derivatives exhibited cytotoxicity against leukemia cell lines, with IC50 values indicating significant potency .
- Apoptosis Induction : Flow cytometry assays showed that related compounds could induce apoptosis in MCF-7 cells through dose-dependent mechanisms .
Q & A
Q. What are the common synthetic routes for 2-(5-cyclopropyl-3-(thiophen-3-yl)-1H-pyrazol-1-yl)acetic acid, and how are reaction conditions optimized?
The synthesis typically involves multi-step organic reactions, starting with cyclocondensation of hydrazine derivatives with cyclopropyl-substituted ketones or aldehydes to form the pyrazole core. Key steps include:
- Step 1 : Formation of the pyrazole ring via cyclocondensation between a cyclopropyl-substituted diketone and thiophene-3-carboxaldehyde under reflux in ethanol or acetonitrile .
- Step 2 : Introduction of the acetic acid moiety via nucleophilic substitution or alkylation. For example, reaction with ethyl bromoacetate followed by hydrolysis under acidic/basic conditions .
- Optimization : Yield and purity depend on temperature (60–100°C), solvent polarity (DMF or THF), and catalysts (e.g., K₂CO₃ for alkylation). Chromatographic purification (silica gel, ethyl acetate/hexane) is critical for isolating the final product .
Q. How is the molecular structure of this compound characterized, and what analytical techniques are most reliable?
- X-ray Crystallography : Single-crystal X-ray diffraction using SHELXL (via SHELX suite) resolves bond lengths, angles, and stereochemistry. For example, the cyclopropyl-thiophene dihedral angle is ~45° .
- Spectroscopy :
- Mass Spectrometry : High-resolution ESI-MS confirms the molecular ion peak at m/z 220.30 (calculated for C₁₁H₁₂N₂O₂S) .
Q. What are the key physicochemical properties of this compound, and how do they influence experimental design?
Advanced Research Questions
Q. How can computational methods predict the biological activity of this compound, and what targets are plausible?
- Molecular Docking : AutoDock Vina or Schrödinger Suite identifies binding affinity to enzymes like COX-2 (cyclooxygenase-2) or kinases. The pyrazole-thiophene scaffold shows potential for π-π stacking in hydrophobic pockets .
- QSAR Models : Use descriptors like topological polar surface area (TPSA ≈ 70 Ų) to predict bioavailability. Thiophene’s sulfur atom may enhance interactions with cysteine residues in target proteins .
- ADMET Prediction : SwissADME estimates moderate blood-brain barrier permeability (BBB score: 0.4) and CYP450 inhibition risk .
Q. What strategies resolve contradictions in reported crystallographic data or reaction yields?
- Crystallographic Discrepancies : Compare SHELXL refinement parameters (R-factor, wR2) across datasets. For example, a higher R-factor (>5%) may indicate twinning; use TWINLAW in SHELX to model twin domains .
- Yield Variability : Statistical design of experiments (DoE) identifies critical factors (e.g., solvent purity, inert atmosphere). For instance, anhydrous DMF improves alkylation yields by 15% compared to wet solvent .
Q. What reaction mechanisms explain the compound’s stability under acidic/basic conditions?
- Acidic Conditions : Protonation of the pyrazole nitrogen (pKa ~4.5) stabilizes the ring but may hydrolyze the cyclopropyl group at pH < 2.
- Basic Conditions : Deprotonation of the carboxylic acid (pKa ~3.8) forms a carboxylate, enhancing water solubility. However, strong bases (pH > 10) may cleave the thiophene-pyrazole bond via nucleophilic attack .
- Kinetic Studies : Monitor degradation via HPLC; pseudo-first-order kinetics (k = 0.012 h⁻¹) in pH 7.4 buffer suggest moderate shelf-life .
Q. How is the compound’s reactivity exploited in derivatization for structure-activity relationship (SAR) studies?
- Derivatization Sites :
- Carboxylic Acid : Amide formation with EDCl/HOBt coupling.
- Pyrazole N1 : Alkylation with propargyl bromide for click chemistry .
- Example : Reaction with 2,3-dimethoxyphenyl isocyanate yields a urea derivative (95% purity via column chromatography), enhancing kinase inhibition (IC₅₀ = 0.8 µM vs. 5.2 µM for parent compound) .
Data Contradiction Analysis
Q. Why do NMR spectra of this compound vary across studies, and how can this be mitigated?
- Solvent Effects : Chemical shifts differ in DMSO-d₆ vs. CDCl₃ due to hydrogen bonding. For example, the carboxylic proton appears at δ 12.5 ppm in DMSO but is absent in CDCl₃ .
- Impurity Artifacts : Trace solvents (e.g., ethyl acetate) or starting materials mimic minor peaks. Use preparative HPLC (>99% purity) and deuterated solvent degassing .
Methodological Resources
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
